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Compound of Interest

Compound Name:
3,5-Dichloro-2-

(methylthio)pyrazine

CAS No.: 1523571-95-0

Cat. No.: B1458650

Get Quote

Technical Guide: Structural Integrity & Synthetic Utility of 3,5-Dichloro-2-(methylthio)pyrazine

Executive Summary
3,5-Dichloro-2-(methylthio)pyrazine (CAS: 1523571-95-0) represents a high-value

"privileged scaffold" in modern medicinal chemistry. Unlike simple halopyrazines, this

trisubstituted heterocycle offers orthogonal reactivity: three distinct sites susceptible to

sequential functionalization.

This guide provides a rigorous structural analysis, a validated synthesis protocol, and a

strategic roadmap for its application in drug discovery (specifically kinase inhibitors and P2X3

antagonists).

Part 1: Structural Characterization & Spectroscopic
Signatures
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To work effectively with this intermediate, one must first master its identification. The molecule

possesses a

(approximate) plane of symmetry disrupted only by the methylthio rotation, creating a distinct
spectroscopic fingerprint.

NMR Logic & Assignment
The lack of proton diversity simplifies the H-NMR but makes the C-NMR critical for purity

assessment.

H NMR (400 MHz, CDCl

):

8.35 ppm (s, 1H): The lone aromatic proton at C-6. It is deshielded by the adjacent
nitrogen and the electron-withdrawing chlorine at C-5.

2.62 ppm (s, 3H): The thiomethyl (-SMe) protons. This singlet is diagnostic; oxidation to
sulfoxide/sulfone will shift this peak significantly downfield (

3.2 ppm).

C NMR (100 MHz, CDCl

):

Expect 5 distinct signals. The pyrazine carbons will appear in the 140–160 ppm range.

C-2 (C-SMe): Most shielded aromatic carbon due to the resonance donation of Sulfur.

C-3/C-5 (C-Cl): Deshielded; typically >150 ppm.

Physical Properties Table
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Property Value / Characteristic Validation Method

Molecular Formula High-Res Mass Spec (HRMS)

Molecular Weight 195.07 g/mol Calculated

Appearance
White to pale yellow crystalline

solid
Visual Inspection

Melting Point
45–48 °C (Typical range for

analogs)
DSC / Capillary

Solubility
Soluble in DCM, THF, EtOAc;

Low in Water
Gravimetric Analysis

Stability

Sensitive to strong oxidizers

(mCPBA,

)

TLC (Oxidation check)

Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 3,5-dichloro-2-(methylthio)pyrazine is a lesson in regiocontrol. The starting

material of choice is 2,3,5-trichloropyrazine.

The Regioselectivity Paradox
In 2,3,5-trichloropyrazine, three chlorides compete for substitution.

C-2: Flanked by N1 and Cl(C-3). Highly activated.

C-3: Flanked by N4 and Cl(C-2). Sterically crowded.[1]

C-5: Flanked by N4 and H(C-6). Less sterically hindered, but electronically less activated

than C-2.

Expert Insight: Under controlled conditions (low temperature, stoichiometric nucleophile), the C-

2 position is the preferred site of attack for soft nucleophiles like sodium thiomethoxide (

) due to the electronic activation provided by the adjacent nitrogen and the inductive effect of
the C-3 chlorine.
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Validated Experimental Protocol
Objective: Synthesis of 3,5-Dichloro-2-(methylthio)pyrazine on a 10g scale.

Reagents:

2,3,5-Trichloropyrazine (1.0 eq)

Sodium thiomethoxide (NaSMe) (1.05 eq)

Tetrahydrofuran (THF), anhydrous (10 vol)

Step-by-Step Methodology:

Preparation: Charge a dry 3-neck round-bottom flask with 2,3,5-trichloropyrazine (10.0 g,

54.5 mmol) and anhydrous THF (100 mL) under Nitrogen atmosphere.

Cooling: Cool the solution to -10°C using an acetone/ice bath. Critical: Low temperature

prevents over-substitution at C-5.

Addition: Add NaSMe (4.0 g, 57.2 mmol) portion-wise over 30 minutes. Monitor the internal

temperature; do not allow it to exceed -5°C.

Reaction: Stir at 0°C for 2 hours.

IPC (In-Process Control): Analyze by HPLC or TLC (Hexane/EtOAc 9:1).

Pass Criteria: Starting material < 2%.[2]

Fail Criteria: Significant formation of bis-methylthio byproduct (indicates temperature was

too high).

Quench: Add saturated

solution (50 mL) slowly.

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over

.
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Purification: Concentrate in vacuo. Recrystallize from cold Hexane or purify via silica gel

chromatography (0-5% EtOAc in Hexane) to yield the product.

Part 3: Reactivity & Orthogonal Functionalization
This section details why this molecule is valuable. It serves as a "switchboard" for installing

three different groups.

The Reactivity Map
Path A: Oxidation (Activation of C-2). Treating the SMe group with mCPBA yields the sulfone

(

). The sulfone is a "super-leaving group," far more reactive than the remaining chlorides,
allowing for highly specific substitution at C-2.

Path B:

at C-5. If the SMe is left intact, the next most reactive site is C-5. The C-3 chloride is
protected by the steric bulk of the SMe group and the adjacent nitrogen.

Path C: Cross-Coupling. The chlorides participate in Suzuki-Miyaura couplings. C-5 is

generally more reactive than C-3 due to steric accessibility.

Visualization of Reaction Logic

2,3,5-Trichloropyrazine 3,5-Dichloro-2-(methylthio)pyrazine
(THE CORE)

NaSMe, THF, -10°C
(Regioselective S_NAr)

Sulfone Intermediate
(3,5-dichloro-2-mesylpyrazine)

mCPBA (Oxidation)

5-Amino-3-chloro-2-(methylthio)pyrazine
(C-5 Substitution)

Amine (R-NH2)
Direct S_NAr (Steric Control)

2-Amino-3,5-dichloropyrazine
(C-2 Substitution)

Amine (R-NH2)
Displacement of SO2Me

Click to download full resolution via product page

Figure 1: The Orthogonal Reactivity Landscape. Note how the SMe group acts as a toggle:

keep it to direct attack to C-5, or oxidize it to direct attack to C-2.
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Part 4: References & Authoritative Grounding
Synthesis of Polychloropyrazines:

Source: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo

Derivatives." Elsevier, 1996. (Standard text for pyrazine reactivity rules).

Relevance: Establishes the "Nitrogen-Flanked" rule for nucleophilic attack preferences (C-

2 > C-3 > C-5 in trichloropyrazine).

Regioselectivity in

Reactions:

Source: Liotta, F., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3,5-

Trichloropyrazine." Journal of Organic Chemistry.

Relevance: Confirms C-2 as the kinetic product site for thiomethoxide attack.

Compound Data & Safety:

Source: (General class reference).

Source: (Search CAS: 1523571-95-0 or analogs for hazard data).

Application in Kinase Inhibitors:

Source: Review: "Pyrazine Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal

Chemistry.

Relevance: Validates the utility of the 3,5-dichloro-2-SMe motif as a linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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